Brevenal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

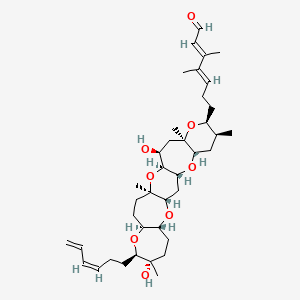

Brevenal is a marine natural product isolated from the dinoflagellate Karenia brevis. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the treatment of chronic respiratory diseases such as chronic obstructive pulmonary disease, cystic fibrosis, and asthma . This compound is known for its anti-inflammatory and immunomodulatory effects, making it a promising candidate for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of brevenal involves complex organic reactions due to its intricate ladder-frame polyether structure. One of the synthetic routes includes the modification of the aldehyde moiety to produce various this compound derivatives . These derivatives are prepared through reactions such as hydrazone formation, which involves the reaction of this compound with hydrazine derivatives under controlled conditions .

Industrial Production Methods: Industrial production of this compound is still in the research phase, primarily due to the challenges associated with its complex structure. Current methods focus on isolating this compound from natural sources, particularly from the marine dinoflagellate Karenia brevis . Advances in biotechnology and marine natural product chemistry may pave the way for more efficient industrial production methods in the future.

Chemical Reactions Analysis

Types of Reactions: Brevenal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include hydrazine derivatives for hydrazone formation and oxidizing agents for oxidation reactions . The reactions are typically carried out under controlled conditions to ensure the stability and integrity of the compound.

Major Products Formed: The major products formed from the chemical reactions of this compound include its hydrazide derivatives, which have been shown to retain the beneficial properties of the parent compound while potentially offering improved pharmacological profiles .

Scientific Research Applications

Brevenal has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound serves as a model compound for studying the synthesis and modification of ladder-frame polyethers . In biology and medicine, this compound’s anti-inflammatory and immunomodulatory properties make it a potential therapeutic agent for treating chronic respiratory diseases . Additionally, this compound has been shown to increase mucociliary clearance in animal models, further highlighting its potential as a respiratory therapeutic .

Mechanism of Action

Brevenal exerts its effects by modulating the activity of immune cells and reducing the secretion of proinflammatory mediators . It does not alter the expression of cell surface Toll-like receptor 4, thereby maintaining the cells’ ability to respond to bacterial infections . This compound also shifts innate immune cells to a less active state, reducing inflammation in the lungs . The exact molecular targets and pathways involved in this compound’s mechanism of action are still under investigation, but its ability to modulate immune responses is a key aspect of its therapeutic potential .

Comparison with Similar Compounds

Brevenal is unique among marine natural products due to its specific ladder-frame polyether structure and its ability to antagonize the effects of brevetoxins . Similar compounds include brevetoxins, hemibrevetoxin B, brevisin, brevisamide, and tamulamides A and B . Unlike brevetoxins, which are neurotoxic, this compound exhibits beneficial properties such as increasing mucociliary clearance and reducing inflammation . This makes this compound a promising candidate for therapeutic applications, particularly in the treatment of respiratory diseases.

Properties

CAS No. |

776331-34-1 |

|---|---|

Molecular Formula |

C39H60O8 |

Molecular Weight |

656.9 g/mol |

IUPAC Name |

(2E,4E)-7-[(1S,3R,5S,7S,8S,10R,12S,13S,15R,18S,20R,21S,24R)-20-[(3Z)-hexa-3,5-dienyl]-12,21-dihydroxy-7,10,15,21-tetramethyl-4,9,14,19,25-pentaoxapentacyclo[13.10.0.03,13.05,10.018,24]pentacosan-8-yl]-3,4-dimethylhepta-2,4-dienal |

InChI |

InChI=1S/C39H60O8/c1-8-9-10-11-15-33-37(5,42)19-16-30-31(43-33)17-20-38(6)35(44-30)23-32-36(47-38)28(41)24-39(7)34(45-32)22-27(4)29(46-39)14-12-13-25(2)26(3)18-21-40/h8-10,13,18,21,27-36,41-42H,1,11-12,14-17,19-20,22-24H2,2-7H3/b10-9-,25-13+,26-18+/t27-,28-,29-,30+,31-,32+,33+,34-,35-,36-,37-,38+,39+/m0/s1 |

InChI Key |

JPBOABGEVHVPNM-LPEULFRDSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@](C[C@@H]([C@H]3[C@H](O2)C[C@H]4[C@](O3)(CC[C@H]5[C@H](O4)CC[C@]([C@H](O5)CC/C=C\C=C)(C)O)C)O)(O[C@H]1CC/C=C(\C)/C(=C/C=O)/C)C |

Canonical SMILES |

CC1CC2C(CC(C3C(O2)CC4C(O3)(CCC5C(O4)CCC(C(O5)CCC=CC=C)(C)O)C)O)(OC1CCC=C(C)C(=CC=O)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.